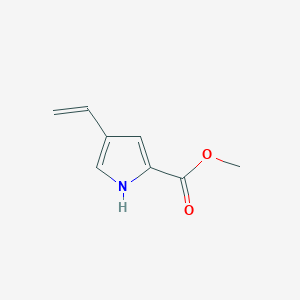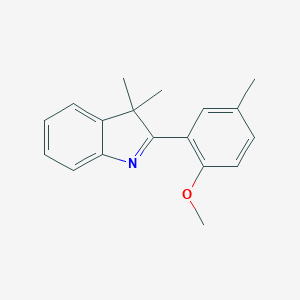![molecular formula C14H15N3 B188399 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile CAS No. 52773-58-7](/img/structure/B188399.png)
2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile, also known as DMTIC, is a heterocyclic compound that has been the focus of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. DMTIC is a member of the pyrimidoindole family of compounds that have been found to possess diverse biological activities.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile is not fully understood. However, it has been suggested that 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile may exert its biological activities by interacting with DNA or RNA, inhibiting enzymes, or altering cellular signaling pathways.
Biochemical and Physiological Effects:
2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has been found to have various biochemical and physiological effects. In vitro studies have shown that 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile can induce apoptosis, inhibit cell proliferation, and alter the cell cycle in cancer cells. 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has also been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. In addition, 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has been found to have antioxidant activity and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile in lab experiments is its relatively simple synthesis method. 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile is also stable under normal laboratory conditions. However, one limitation is that 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
Future research on 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile could focus on its potential use as a photosensitizer in photodynamic therapy. In addition, further studies are needed to fully understand the mechanism of action of 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile and its potential applications in medicine, agriculture, and material science. Other future directions could include the development of more efficient synthesis methods and the modification of 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile to improve its solubility and bioavailability.
Méthodes De Synthèse
2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile can be synthesized using various methods such as the one-pot reaction of 2,4-dimethylpyrimidine-5-carbaldehyde and 2-aminobenzonitrile in the presence of a catalyst. Another method involves the reaction of 2,4-dimethylpyrimidine-5-carbaldehyde with 2-aminobenzonitrile in the presence of a base and a solvent.
Applications De Recherche Scientifique
2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has been found to have potential applications in various fields of scientific research. In the field of medicine, 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has been found to possess anticancer activity by inhibiting the growth of cancer cells. In addition, 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has been found to have antimicrobial activity against various strains of bacteria and fungi. 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has also been studied for its potential use as a photosensitizer in photodynamic therapy.
Propriétés
Numéro CAS |
52773-58-7 |
|---|---|
Nom du produit |
2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile |
Formule moléculaire |
C14H15N3 |
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
2,4-dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile |
InChI |
InChI=1S/C14H15N3/c1-9-7-10(2)17-13-6-4-3-5-11(13)12(8-15)14(17)16-9/h7H,3-6H2,1-2H3 |
Clé InChI |
JYPUZBCTJJJTNJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C(C3=C(N12)CCCC3)C#N)C |
SMILES canonique |
CC1=CC(=NC2=C(C3=C(N12)CCCC3)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



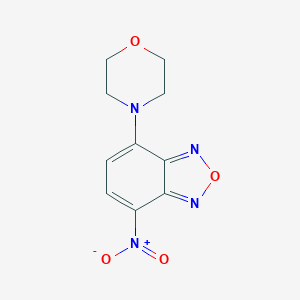
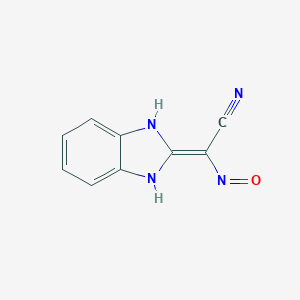


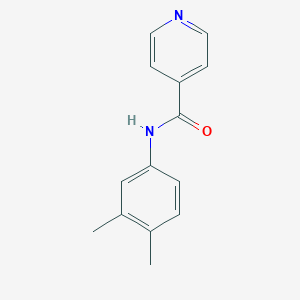
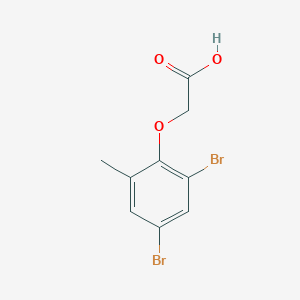

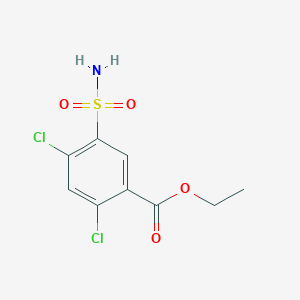
![2-mercapto-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188333.png)
![3-Methyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B188335.png)
![Naphth[1,2-d]oxazole, 2-phenyl-](/img/structure/B188336.png)
